molecular formula C18H23FN2O4 B2702487 N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 899957-92-7

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No.: B2702487
CAS No.: 899957-92-7
M. Wt: 350.39
InChI Key: ORXLSGRUVSUVAL-UHFFFAOYSA-N
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Description

N1-(1,4-dioxaspiro[45]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is a synthetic organic compound characterized by its unique spirocyclic structure and the presence of both oxalamide and fluorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the spirocyclic intermediate, 1,4-dioxaspiro[4.5]decane, through a cyclization reaction. This intermediate is then functionalized with a fluorobenzyl group and subsequently reacted with oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The spirocyclic structure and functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-dioxaspiro[4.5]decan-2-ylmethanol
  • 1,4-dioxaspiro[4.5]decan-2-ylmethanamine
  • 1,4-dioxaspiro[4.5]decan-2-one

Uniqueness

N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-fluorobenzyl)oxalamide is unique due to the combination of its spirocyclic structure with the oxalamide and fluorobenzyl groups. This combination imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-N'-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23FN2O4/c19-14-6-4-13(5-7-14)10-20-16(22)17(23)21-11-15-12-24-18(25-15)8-2-1-3-9-18/h4-7,15H,1-3,8-12H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORXLSGRUVSUVAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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